molecular formula C9H14N2O2S B1444416 Methylthiazol-2-ylcarbamic acid tert-butyl ester CAS No. 479198-74-8

Methylthiazol-2-ylcarbamic acid tert-butyl ester

Cat. No.: B1444416
CAS No.: 479198-74-8
M. Wt: 214.29 g/mol
InChI Key: YEFAMUXMAJVGDW-UHFFFAOYSA-N
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Description

Methylthiazol-2-ylcarbamic acid tert-butyl ester, also known as MTT, is a synthetic compound with the molecular formula C10H18N2O2S. It has a molecular weight of 214.29 g/mol . The compound is a white solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of sodium hydride with tert-butyl thiazol-2-yl carbamate in N,N-dimethyl-formamide at temperatures between 5 and 20°C . This is followed by the dropwise addition of iodomethane . The reaction mixture is allowed to warm to ambient temperature over 2 hours . The resulting product is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . It has a molecular weight of 214.29 g/mol . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Methylthiazol-2-ylcarbamic acid tert-butyl ester has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, in the study of enzyme kinetics, and in the study of drug metabolism. It has also been used in the study of the mechanism of action of drugs, in the study of the biochemical and physiological effects of drugs, and in the study of the metabolism of drugs.

Advantages and Limitations for Lab Experiments

Methylthiazol-2-ylcarbamic acid tert-butyl ester has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in both organic solvents and water. It is also stable, and it has a wide range of applications in biochemistry, physiology, and pharmacology. The main limitation of this compound is that it is toxic and can cause adverse reactions in humans.

Future Directions

Future research on Methylthiazol-2-ylcarbamic acid tert-butyl ester could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug development. Another area of research could focus on the potential use of this compound in the treatment of various diseases, such as cancer and cardiovascular diseases. In addition, further research could be conducted on the mechanism of action of this compound, as well as its potential interactions with other drugs. Finally, research could be conducted on the potential toxic effects of this compound, and on ways to reduce or eliminate these effects.

Properties

IUPAC Name

tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFAMUXMAJVGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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